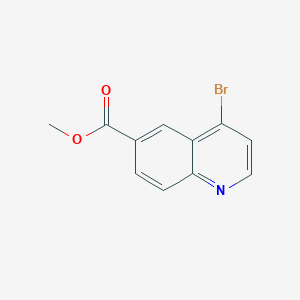

Methyl 4-bromoquinoline-6-carboxylate

Description

The exact mass of the compound Methyl 4-bromoquinoline-6-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-bromoquinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromoquinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)7-2-3-10-8(6-7)9(12)4-5-13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTWWLOBDCESBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583004 | |

| Record name | Methyl 4-bromoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219763-85-6 | |

| Record name | Methyl 4-bromoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 219763-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-bromoquinoline-6-carboxylate structure and IUPAC name

An In-Depth Technical Guide to Methyl 4-bromoquinoline-6-carboxylate: Structure, Synthesis, and Application

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of Methyl 4-bromoquinoline-6-carboxylate. We will delve into the core characteristics of this heterocyclic compound, providing not just data, but the scientific rationale behind its synthesis and its utility as a versatile scaffold in modern drug discovery.

Core Molecular Profile and Physicochemical Properties

Methyl 4-bromoquinoline-6-carboxylate is a halogenated heterocyclic compound built upon the quinoline scaffold, a privileged structure in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The strategic placement of a bromine atom at the 4-position and a methyl ester at the 6-position makes this molecule a highly valuable and versatile building block for synthetic chemistry.

Structure and IUPAC Nomenclature

The formal IUPAC name for the compound is Methyl 4-bromoquinoline-6-carboxylate .[1] Its structure is characterized by a bicyclic aromatic system where a benzene ring is fused to a pyridine ring.

Caption: Chemical Structure of Methyl 4-bromoquinoline-6-carboxylate.

Key Identifiers and Properties

Quantitative and identifying data for this compound are summarized below. This information is critical for sourcing, regulatory compliance, and experimental design.

| Property | Value | Reference |

| IUPAC Name | Methyl 4-bromoquinoline-6-carboxylate | [1] |

| Synonym | 4-Bromo-6-quinolinecarboxylic acid methyl ester | [1][2] |

| CAS Number | 219763-85-6 | [1][2] |

| Molecular Formula | C₁₁H₈BrNO₂ | [1][2] |

| Molecular Weight | 266.09 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 145-150 °C | [2] |

| SMILES | COC(=O)c1ccc2nccc(Br)c2c1 | [2] |

| InChI Key | ROTWLOBDCESBP-UHFFFAOYSA-N | [2] |

Retrosynthetic Analysis and Recommended Synthesis Protocol

While multiple synthetic routes to the quinoline core exist, a reliable and adaptable strategy is paramount for producing high-purity material. A logical approach involves the construction of a substituted quinolin-4-one intermediate, followed by halogenation and esterification. The Gould-Jacobs reaction is a classic and robust method for this purpose.

Proposed Synthetic Workflow

The proposed synthesis begins with 4-bromoaniline, building the quinoline core via a Gould-Jacobs reaction, followed by conversion of the 4-hydroxy group to the target 4-bromo substituent.

Caption: Proposed Synthetic Workflow for Target Compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a plausible multi-step synthesis. Each step must be optimized and validated.

Step 1: Synthesis of Methyl 4-hydroxyquinoline-6-carboxylate

-

Rationale: The Gould-Jacobs reaction provides a reliable entry to the 4-hydroxyquinoline core. Starting with Methyl 4-aminobenzoate builds the C6-carboxylate functionality directly into the scaffold.

-

Procedure:

-

To a flask, add Methyl 4-aminobenzoate (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

-

Heat the mixture at 120-130 °C for 2 hours. The condensation product, diethyl 2-((4-(methoxycarbonyl)phenylamino)methylene)malonate, is formed.

-

Add the crude intermediate to a high-boiling solvent like diphenyl ether.

-

Heat to 240-250 °C for 30-60 minutes to induce thermal cyclization.[3]

-

Cool the reaction mixture and dilute with hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to yield the 4-hydroxyquinoline intermediate.

-

Step 2: Synthesis of Methyl 4-bromoquinoline-6-carboxylate

-

Rationale: The 4-hydroxy group of the quinoline is tautomeric with the quinolin-4-one form. It can be converted to a 4-bromo substituent using a strong halogenating agent. Phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) are effective reagents for this transformation.

-

Procedure:

-

Suspend Methyl 4-hydroxyquinoline-6-carboxylate (1.0 eq) in phosphorus oxybromide (3.0-5.0 eq).

-

Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous quenching process.

-

Neutralize the acidic aqueous solution with a base (e.g., concentrated NaOH or NH₄OH) to a pH of 7-8, keeping the temperature low.

-

The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the purified Methyl 4-bromoquinoline-6-carboxylate.

-

Structural Verification and Quality Control

Confirming the identity and purity of the final compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for quality assurance.

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (7.5-9.0 ppm) showing distinct signals for the quinoline protons. A sharp singlet around 4.0 ppm corresponding to the methyl ester (-OCH₃) protons. |

| ¹³C NMR | Signals for all 11 unique carbon atoms. A carbonyl carbon signal (~165 ppm), aromatic carbons (120-150 ppm), and a methoxy carbon (~53 ppm). |

| Mass Spec (MS) | A molecular ion peak [M]⁺ and/or [M+H]⁺ consistent with the molecular weight (266.09). A characteristic isotopic pattern for one bromine atom ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) will be observed. |

| FT-IR | Characteristic C=O stretch of the ester (~1720 cm⁻¹), C=N and C=C stretches in the aromatic region (1500-1600 cm⁻¹), and C-Br stretch (500-600 cm⁻¹). |

Applications in Medicinal Chemistry and Drug Discovery

Methyl 4-bromoquinoline-6-carboxylate is not an end-product but a strategic starting point for library synthesis. Its two distinct functional handles allow for orthogonal chemical modifications.

Caption: Derivatization Strategies for Drug Discovery.

-

The C4-Bromo Substituent: This position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, profoundly impacting the molecule's steric and electronic properties. This is crucial for exploring structure-activity relationships (SAR) against biological targets like protein kinases.[4]

-

The C6-Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid. The resulting acid is a key pharmacophore for targets like dihydroorotate dehydrogenase (DHODH).[5] Furthermore, the acid can be converted into a diverse library of amides via standard coupling reactions, a common strategy in the development of antimalarial agents.[6]

The quinoline core itself is known to intercalate into microbial DNA, and modifications based on this scaffold can lead to potent antimicrobial and anti-inflammatory agents.[7]

Conclusion

Methyl 4-bromoquinoline-6-carboxylate is a high-value chemical tool for drug discovery. Its well-defined structure, accessible synthesis, and dual functional handles for chemical elaboration make it an ideal starting point for generating novel compound libraries. Understanding the technical details of its synthesis, characterization, and strategic potential empowers research and development teams to accelerate the discovery of new therapeutic agents.

References

-

CP Lab Safety. (n.d.). Methyl 4-bromoquinoline-6-carboxylate, min 95%, 1 gram. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromoquinoline-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Methyl 4-bromoquinoline-6-carboxylate 95 219763-85-6 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 6-bromoquinoline-4-carboxylate hydrochloride () for sale [vulcanchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-bromoquinoline-6-carboxylate

This guide provides a comprehensive technical overview of the spectroscopic methodologies for the characterization of Methyl 4-bromoquinoline-6-carboxylate, a key intermediate in pharmaceutical research and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the principles and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy as applied to this specific quinoline derivative. While direct experimental spectra for this compound are not widely published, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis and detailed experimental protocols.

Introduction: The Significance of Methyl 4-bromoquinoline-6-carboxylate

Methyl 4-bromoquinoline-6-carboxylate (CAS Number: 219763-85-6) is a halogenated quinoline derivative.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial and anticancer properties.[2] The bromo and methyl ester functional groups on this particular scaffold offer versatile handles for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

Accurate and unambiguous structural confirmation is a cornerstone of chemical synthesis and drug development. Spectroscopic analysis provides the necessary tools to verify the identity, purity, and structure of synthesized compounds like Methyl 4-bromoquinoline-6-carboxylate. This guide will walk through the theoretical basis and practical application of key spectroscopic techniques for the comprehensive characterization of this molecule.

Molecular Structure and Predicted Spectroscopic Features

The structure of Methyl 4-bromoquinoline-6-carboxylate, with the systematic numbering of the quinoline ring, is presented below. Understanding this structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular Structure of Methyl 4-bromoquinoline-6-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Methyl 4-bromoquinoline-6-carboxylate is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxylate group.[4]

Table 1: Predicted ¹H NMR Data for Methyl 4-bromoquinoline-6-carboxylate

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 8.8 - 9.0 | d | ~4.5 | Deshielded by adjacent nitrogen. |

| H-3 | 7.6 - 7.8 | d | ~4.5 | Coupled to H-2. |

| H-5 | 8.2 - 8.4 | d | ~1.5 | Deshielded by the ester group and peri to the nitrogen. |

| H-7 | 8.0 - 8.2 | dd | ~8.5, 1.5 | Coupled to H-8 and H-5. |

| H-8 | 7.8 - 8.0 | d | ~8.5 | Coupled to H-7. |

| -OCH₃ | 3.9 - 4.1 | s | - | Singlet for the methyl ester protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a "fingerprint" of the carbon skeleton. Due to the lack of symmetry, all 11 carbon atoms are expected to be unique and therefore produce 11 distinct signals.

Table 2: Predicted ¹³C NMR Data for Methyl 4-bromoquinoline-6-carboxylate

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 150 - 152 | Deshielded by nitrogen. |

| C-3 | 122 - 124 | Aromatic CH. |

| C-4 | 140 - 142 | Carbon bearing bromine. |

| C-4a | 148 - 150 | Quaternary carbon. |

| C-5 | 128 - 130 | Aromatic CH. |

| C-6 | 130 - 132 | Carbon bearing the ester group. |

| C-7 | 125 - 127 | Aromatic CH. |

| C-8 | 135 - 137 | Aromatic CH. |

| C-8a | 128 - 130 | Quaternary carbon. |

| -C=O | 165 - 167 | Carbonyl carbon of the ester. |

| -OCH₃ | 52 - 54 | Methyl carbon of the ester. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation.

Predicted Mass Spectrum

For Methyl 4-bromoquinoline-6-carboxylate (Molecular Weight: 266.09 g/mol ), the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5] Therefore, two peaks of nearly equal intensity will be observed at m/z 265 and 267.

Common fragmentation pathways for quinoline derivatives often involve the loss of small molecules or radicals.[6][7]

Caption: Predicted fragmentation pathway for Methyl 4-bromoquinoline-6-carboxylate.

Experimental Protocol for Mass Spectrometry

Caption: Workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Predicted IR Spectrum

The IR spectrum of Methyl 4-bromoquinoline-6-carboxylate is expected to show characteristic absorption bands for the aromatic C-H, C=O (ester), C-O, and C-Br bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=O stretch (ester) | 1715 - 1735 | Strong |

| C=C and C=N stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| C-O stretch (ester) | 1200 - 1300 | Strong |

| C-H bend (aromatic) | 750 - 900 | Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

Experimental Protocol for IR Spectroscopy

Caption: Workflow for IR spectroscopy analysis.

Proposed Synthesis of Methyl 4-bromoquinoline-6-carboxylate

A plausible synthetic route to Methyl 4-bromoquinoline-6-carboxylate involves the esterification of the corresponding carboxylic acid.[9] A general procedure is outlined below.

Caption: Proposed synthetic workflow.

This protocol is based on standard esterification procedures and would require optimization and careful monitoring by techniques such as thin-layer chromatography (TLC).

Conclusion

The comprehensive spectroscopic characterization of Methyl 4-bromoquinoline-6-carboxylate is essential for its use in research and development. This guide has provided a detailed predictive analysis of its ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectra, grounded in the fundamental principles of spectroscopy and data from related compounds. The inclusion of detailed, step-by-step experimental protocols offers a practical framework for the synthesis and analysis of this and similar molecules. By following these guidelines, researchers can confidently verify the structure and purity of their compounds, ensuring the integrity of their subsequent scientific investigations.

References

-

PubChemLite. (n.d.). Methyl 4-bromoquinoline-6-carboxylate (C11H8BrNO2). Retrieved from [Link]

-

CP Lab Safety. (n.d.). Methyl 4-bromoquinoline-6-carboxylate, min 95%, 1 gram. Retrieved from [Link]

-

Veerapandian, M., Marimuthu, M., Ilankovan, P., & An, J. (2010). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

-

Bentham Science Publishers. (2025). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

-

MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

-

ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). Retrieved from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

-

ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Retrieved from [Link]

-

NIST WebBook. (n.d.). Quinoline. Retrieved from [Link]

-

YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

Bentham Science Publisher. (2025). Preparation, Computational and Spectroscopic Analysis of a n Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. repository.uncw.edu [repository.uncw.edu]

- 5. PubChemLite - Methyl 4-bromoquinoline-6-carboxylate (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 6. chempap.org [chempap.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Methyl 4-chloroquinoline-6-carboxylate | 648449-01-8 | Benchchem [benchchem.com]

The Quinoline-6-Carboxylate Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its derivatives have given rise to a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The biological profile of a quinoline-based compound is intricately linked to the nature and position of its substituents, with the quinoline-6-carboxylate scaffold emerging as a particularly significant pharmacophore in the design of novel therapeutics.[3] This guide provides a comprehensive exploration of the biological significance of the quinoline-6-carboxylate scaffold, delving into its diverse therapeutic applications, underlying mechanisms of action, and the experimental methodologies pivotal to its exploration.

The Strategic Importance of the 6-Carboxylate Group

The introduction of a carboxylate group at the 6-position of the quinoline nucleus imparts unique physicochemical properties that can profoundly influence a molecule's biological activity. This functional group can act as a key interaction point with biological targets, mimicking the phosphate groups of natural nucleotides and forming crucial polar contacts within enzyme active sites.[4] Furthermore, the carboxylic acid can be readily converted into a variety of derivatives, such as esters and amides, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties, including stability, solubility, and membrane permeability.[4]

Therapeutic Landscapes of Quinoline-6-Carboxylate Derivatives

The versatility of the quinoline-6-carboxylate scaffold is evident in its diverse range of biological activities across multiple therapeutic areas.

Anticancer Activity: Targeting Tumor Growth and Proliferation

The quinoline-6-carboxylate motif has been successfully exploited in the development of potent anticancer agents. A notable example is the design of quinoline-6-carboxylic acid derivatives as inhibitors of ectonucleotidases, enzymes that are overexpressed in various cancers and contribute to an immunosuppressive tumor microenvironment.[4] By inhibiting these enzymes, these compounds can help to restore anti-tumor immunity.[4]

Mechanism of Action: Ectonucleotidase Inhibition

Ectonucleotidases, such as CD39 and CD73, play a critical role in the purinergic signaling pathway by converting pro-inflammatory extracellular ATP into immunosuppressive adenosine. This accumulation of adenosine in the tumor microenvironment dampens the anti-tumor immune response. Quinoline-6-carboxylate derivatives have been shown to effectively inhibit these enzymes, thereby preventing the production of adenosine and promoting an immune-active environment.

Figure 1: Mechanism of action of quinoline-6-carboxylate derivatives as ectonucleotidase inhibitors.

Quantitative Data: Ectonucleotidase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of quinoline-6-carboxylic acid amide derivatives against human ectonucleotidases.

| Compound | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) | h-ENPP1 IC₅₀ (µM) | h-e5'NT IC₅₀ (µM) |

| 4a | - | - | - | - | - | 0.092 ± 0.02 |

| 4b | - | - | - | 0.44 ± 0.08 | - | - |

| 4d | 0.28 ± 0.03 | 0.92 ± 0.17 | - | - | - | - |

| 4g | - | - | 0.32 ± 0.05 | - | - | - |

| 4k | - | - | - | - | 0.11 ± 0.02 | - |

Data sourced from Ishaq et al. (2025).[4]

Antibacterial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antibacterial agents. The quinoline-6-carboxylate scaffold has demonstrated promise in this arena. For instance, ethyl 5,12-dihydro-5,12-dioxoindolizino[2,3-g]quinoline-6-carboxylate has shown significant activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

Quantitative Data: Antibacterial Activity

The minimum inhibitory concentrations (MICs) for ethyl 5,12-dihydro-5,12-dioxoindolizino[2,3-g]quinoline-6-carboxylate against various bacterial strains are presented below.

| Bacterial Strain | MIC (µg/mL) |

| Bacillus subtilis | 1.56 |

| Bacillus cereus | 3.12 |

| Staphylococcus aureus | 3.12 |

| Methicillin-resistant S. aureus (MRSA) | 3.12 |

Data sourced from Molecules (2026).[5]

Neuroprotective Potential: Modulating Glutamate Receptors

Dysregulation of glutamatergic neurotransmission is implicated in various neurological disorders. Quinoline-6-carboxamide derivatives have been investigated as antagonists of the metabotropic glutamate receptor type 1 (mGluR1), a key player in neuronal excitability.[6]

Quantitative Data: mGluR1 Antagonistic Activity

A series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives were evaluated for their ability to inhibit mGluR1.

| Compound | mGluR1 IC₅₀ (µM) |

| 13c | 2.16 |

Data sourced from Bioorganic & Medicinal Chemistry Letters.[6]

Experimental Protocols: Synthesis and Biological Evaluation

The successful development of quinoline-6-carboxylate-based therapeutics relies on robust and reproducible experimental methodologies.

General Synthesis of Quinoline-6-Carboxamide Derivatives

A common and effective method for the synthesis of quinoline-6-carboxamide derivatives involves the conversion of quinoline-6-carboxylic acid to its corresponding acid chloride, followed by reaction with a desired amine.

Step-by-Step Methodology:

-

Acid Chloride Formation: Reflux a solution of quinoline-6-carboxylic acid in dry toluene with an excess of thionyl chloride for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

-

Amide Coupling: After completion, the excess thionyl chloride and toluene are removed under reduced pressure. The resulting quinoline-6-carbonyl chloride is then dissolved in a suitable dry solvent (e.g., dichloromethane or tetrahydrofuran) and reacted with the appropriate amine in the presence of a base (e.g., triethylamine or pyridine) at room temperature.[7]

-

Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield the desired quinoline-6-carboxamide derivative.[7]

Figure 2: General synthetic workflow for quinoline-6-carboxamide derivatives.

In Vitro Ectonucleotidase Inhibition Assay

The inhibitory activity of compounds against ectonucleotidases can be determined using a colorimetric assay that measures the amount of inorganic phosphate released from the hydrolysis of a nucleotide substrate.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme (e.g., recombinant human CD39 or CD73), the substrate (e.g., ATP or AMP), and the test compound at various concentrations in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period.

-

Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using a malachite green-based colorimetric reagent. The absorbance is read at a specific wavelength (e.g., 620 nm).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. A detailed protocol for a similar assay can be found in the literature.[8]

Antibacterial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for the antibacterial activity of new compounds.[9]

Step-by-Step Methodology:

-

Culture Preparation: Prepare a standardized inoculum of the test bacteria.

-

Agar Plate Inoculation: Spread the bacterial inoculum evenly over the surface of a Mueller-Hinton agar plate.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A solvent control should also be included.[10]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. The size of the zone of inhibition is indicative of the antibacterial activity of the compound.[10]

Conclusion and Future Perspectives

The quinoline-6-carboxylate scaffold represents a privileged and highly versatile platform in the design and development of novel therapeutic agents. Its ability to interact with a diverse range of biological targets, coupled with the synthetic tractability of the carboxylic acid group, provides a fertile ground for medicinal chemists to explore. The promising anticancer, antibacterial, and neuroprotective activities highlighted in this guide underscore the immense potential of this scaffold. Future research in this area will likely focus on the synthesis of more diverse libraries of quinoline-6-carboxylate derivatives, the elucidation of their precise mechanisms of action through advanced biochemical and structural biology techniques, and the optimization of their pharmacokinetic profiles to generate drug candidates with enhanced efficacy and safety. The continued exploration of this remarkable scaffold is poised to deliver the next generation of innovative medicines to address unmet medical needs.

References

-

Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules. 2026. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Cancers (Basel). 2020. [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. 2016. [Link]

-

Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. 2025. [Link]

-

Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. 2019. [Link]

-

Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. ResearchGate. 2017. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants (Basel). 2023. [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Research Reviews. 2025. [Link]

-

Development of a Novel Ectonucleotidase Assay Suitable for High-Throughput Screening. Methods and Protocols. 2025. [Link]

-

Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters. 2013. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. 2025. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. 2019. [Link]

-

Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. ResearchGate. 2025. [Link]

-

Synthesis and Biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. ResearchGate. 2019. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. 2025. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. 2023. [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. 2022. [Link]

-

A Body of Circumstantial Evidence for the Irreversible Ectonucleotidase Inhibitory Action of FSCPX, an Agent Known as a Selective Irreversible A1 Adenosine Receptor Antagonist So Far. International Journal of Molecular Sciences. 2023. [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. 2020. [Link]

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules. 2019. [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Journal of Pharmaceutical Research International. 2022. [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. N.d. [Link]

-

Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. 2023. [Link]

-

Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. 1991. [Link]

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. 2024. [Link]

-

Ectonucleotidases in Acute and Chronic Inflammation. International Journal of Molecular Sciences. 2022. [Link]

-

A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Polycyclic Aromatic Compounds. 2023. [Link]

-

Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. SciSpace. 2017. [Link]

-

Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Molecules. 2014. [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. 2022. [Link]

-

Special Issue “Purinergic Signalling in Physiology and Pathophysiology 2.0”. MDPI. 2025. [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. 2023. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. 2023. [Link]

-

Standard synthesis of quinoline-2-carbonyl chloride (2) together with... ResearchGate. N.d. [Link]

-

Structure-activity relationship analyses of quinoline-thiosemicarbazones 5a–k. ResearchGate. N.d. [Link]

-

Assay for Screening of Compounds that Inhibit Enzymatic Activity of EV-A71 2Apro. Protocols.io. 2025. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. 2024. [Link]

-

Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. 2023. [Link]

-

Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Journal of the Turkish Chemical Society, Section A: Chemistry. 2020. [Link]

-

Biological Activities of Quinoline Derivatives. Bentham Science. N.d. [Link]

-

Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Journal of Medicinal Chemistry. 2025. [Link]

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. 2021. [Link]

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of the Bromine Atom in 4-Bromoquinolines for Researchers and Drug Development Professionals

Introduction: The Quinoline Nucleus and the Strategic Importance of the 4-Bromo Substituent

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous approved drugs and functional materials.[1] Its rigid, planar structure and the presence of a nitrogen atom provide a unique electronic landscape and opportunities for diverse molecular interactions. The functionalization of the quinoline ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. Among the various substituted quinolines, 4-bromoquinoline stands out as a versatile and highly valuable synthetic intermediate.[1]

The bromine atom at the C4 position is not merely a placeholder; its reactivity is finely tuned by the electronic and steric environment of the quinoline ring. This guide provides an in-depth exploration of the reactivity of the 4-bromo group, offering researchers and drug development professionals a comprehensive understanding of its synthetic potential. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and discuss the strategic considerations for its application in the synthesis of complex molecules.

Synthesis of 4-Bromoquinoline: Establishing the Foundation

The accessibility of 4-bromoquinoline is a prerequisite for its widespread use. While several synthetic routes exist, a common and reliable method involves the bromination of 4-hydroxyquinoline.

A traditional approach utilizes strong brominating agents like phosphorus oxybromide (POBr₃), which can be harsh and have limited substrate compatibility.[2] Milder and more versatile methods have since been developed. One such method involves the reaction of 4-hydroxyquinoline with hydrobromic acid in toluene.[3]

Detailed Experimental Protocol: Synthesis of 4-Bromoquinoline from 4-Hydroxyquinoline[3]

-

Reaction Setup: To a stirred solution of 4-hydroxyquinoline (25 g) in toluene (150 ml), slowly add hydrobromic acid (100 ml).

-

Reflux: Heat the mixture to reflux and maintain stirring for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the toluene and excess hydrobromic acid.

-

Extraction: Add water and ethyl acetate to the residue and perform a liquid-liquid extraction.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield 4-bromoquinoline.

Understanding the Reactivity of the C4-Bromine: Electronic and Steric Influences

The reactivity of the bromine atom in 4-bromoquinoline is a consequence of the interplay between electronic and steric effects.[4][5][6]

Electronic Effects: The quinoline ring system, with its electron-withdrawing nitrogen atom, activates the C4 position towards nucleophilic attack. This effect is more pronounced upon N-oxidation of the quinoline, which further enhances the electrophilicity of the C4 carbon.[7] The presence of additional electron-withdrawing groups on the quinoline ring can further facilitate nucleophilic substitution reactions.[1][8] Conversely, electron-donating groups can decrease the reactivity of the C4-bromine towards nucleophiles.

Steric Effects: The C4 position is relatively unhindered, allowing for the approach of a wide range of nucleophiles and catalytic complexes. However, significant steric bulk on neighboring positions (C3 or C5) can impede reactions at the C4 position, a phenomenon known as steric hindrance.[4][5][9] This can influence the rate and feasibility of certain transformations. In some cases, steric strain can even lead to unexpected rearrangements or cleavages.[1]

Key Transformations of 4-Bromoquinoline: A Synthetic Toolkit

The C4-bromine atom serves as a versatile handle for a variety of powerful chemical transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring makes 4-bromoquinoline a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions.[8][10][11] This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[8][10]

The rate of SNAr reactions is influenced by the nucleophilicity of the attacking species and the ability of the quinoline ring to stabilize the negative charge of the Meisenheimer intermediate.[10] The presence of electron-withdrawing groups at positions that can delocalize the negative charge (ortho and para to the site of attack) significantly accelerates the reaction.[8][11]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 4-Bromoquinoline.

Detailed Experimental Protocol: SNAr Reaction of 4-Bromoquinoline with a Generic Amine

-

Reaction Setup: In a sealed tube, dissolve 4-bromoquinoline (1.0 mmol) and the desired amine (1.2 mmol) in a suitable solvent such as DMF or NMP (5 mL).

-

Base Addition: Add a base, for example, potassium carbonate (2.0 mmol).

-

Heating: Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 4-bromoquinoline is an excellent substrate for these transformations.[12] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.

a) Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between 4-bromoquinoline and various organoboron reagents.[12][13] This reaction is widely used in drug discovery due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.[14]

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 80 | 77-82 | [12] |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 100 | Varies | [15] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoquinoline with Phenylboronic Acid [12]

-

Reaction Setup: To a flask, add 4-bromoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.0 mmol).

-

Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL).

-

Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heating: Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

b) Heck Reaction:

The Heck reaction enables the arylation of alkenes. With 4-bromoquinoline, this reaction allows for the introduction of vinyl groups at the C4 position, which can be further functionalized.

c) Buchwald-Hartwig Amination:

This reaction is a cornerstone for the synthesis of arylamines.[16] It allows for the coupling of 4-bromoquinoline with a wide range of primary and secondary amines, providing access to a diverse set of 4-aminoquinoline derivatives, which are prevalent in many bioactive molecules.

d) Sonogashira Coupling:

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between 4-bromoquinoline and a terminal alkyne. This reaction is invaluable for introducing alkynyl moieties, which are important pharmacophores and versatile synthetic handles.

Applications in Medicinal Chemistry and Materials Science

The versatility of 4-bromoquinoline as a synthetic intermediate has led to its use in the development of a wide range of molecules with significant biological activity and material properties. Quinolines derived from 4-bromoquinoline have shown promise as anticancer agents, antimalarials, and antagonists for various receptors.[1][17][18] The ability to readily diversify the C4 position allows for the fine-tuning of structure-activity relationships (SAR) in drug discovery programs.

Caption: Synthetic Utility of 4-Bromoquinoline.

Conclusion

4-Bromoquinoline is a cornerstone intermediate in modern organic synthesis. The reactivity of its C4-bromine atom, governed by a combination of electronic and steric factors, allows for a vast array of chemical transformations. A thorough understanding of the mechanisms and optimal conditions for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions empowers researchers to strategically design and synthesize novel quinoline derivatives with desired properties. This guide has provided a comprehensive overview of these key aspects, offering both theoretical insights and practical, field-tested protocols to aid in the advancement of drug discovery and materials science.

References

- A kind of synthetic method of the bromo- quinoline of 4-.

- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central.

- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.

- Nucleophilic Arom

- How to Prepare 4-Bromoquinoline and Its Applic

- 4-Bromoquinoline | 3964-04-3. ChemicalBook.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.

- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.

- Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and boronic acid 11.

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

- 5.

- Steric effects. Wikipedia.

- Effect of Structure on Reactivity. Dalal Institute.

- The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis.

- Do steric effects always slow down the reaction r

- Steric effect – Knowledge and References. Taylor & Francis.

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. Steric effects - Wikipedia [en.wikipedia.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 12. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 15. ikm.org.my [ikm.org.my]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Friedländer Synthesis of Substituted Quinoline-6-carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Friedländer Synthesis in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Among the myriad of quinoline derivatives, substituted quinoline-6-carboxylates have emerged as a particularly promising class of compounds. Their unique structural motif allows for diverse functionalization, leading to the development of potent and selective modulators of various biological targets. For instance, certain quinoline-6-carboxylic acid derivatives have been identified as potent ectonucleotidase inhibitors, which are crucial in regulating antitumor immunity.[3]

The Friedländer synthesis, a classic condensation reaction first reported by Paul Friedländer in 1882, remains one of the most straightforward and versatile methods for constructing the quinoline ring system.[4][5] The reaction involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, typically catalyzed by either an acid or a base.[6][7] Its operational simplicity and the ready availability of starting materials make it an indispensable tool in both academic research and industrial drug development.[7]

This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of the Friedländer synthesis for preparing substituted quinoline-6-carboxylates. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the protocols, offers practical insights gleaned from extensive experience, and presents detailed, validated experimental procedures. Our aim is to equip you with the knowledge and tools to confidently and efficiently synthesize these valuable compounds for your research endeavors.

Mechanistic Insights: Understanding the "Why" Behind the Synthesis

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any chemical transformation. The Friedländer synthesis can proceed through two primary, competing pathways, the course of which is often dictated by the specific reaction conditions and the nature of the reactants.[4]

Pathway A: Aldol Condensation Followed by Cyclization

Under many conditions, the reaction is initiated by an aldol-type condensation between the 2-aminoaryl carbonyl compound and the active methylene compound. This is followed by a dehydration step to yield an α,β-unsaturated intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, followed by a final dehydration, furnishes the quinoline ring.[6]

Pathway B: Schiff Base Formation Followed by Aldol Reaction

Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl carbonyl and the carbonyl of the active methylene compound. This is then followed by an intramolecular aldol reaction and subsequent dehydration to afford the final quinoline product.[4]

The choice of catalyst, whether acid or base, plays a crucial role in promoting these steps. Basic catalysts, such as potassium hydroxide or sodium ethoxide, facilitate the deprotonation of the α-methylene compound, promoting the initial aldol condensation.[8] Acid catalysts, like p-toluenesulfonic acid or hydrochloric acid, activate the carbonyl groups towards nucleophilic attack.[6]

Below is a DOT language representation of the generalized Friedländer synthesis mechanism, illustrating the key intermediates in both potential pathways.

Caption: Generalized mechanism of the Friedländer synthesis.

Strategic Considerations for Synthesizing Quinoline-6-carboxylates

The successful synthesis of a specific substituted quinoline-6-carboxylate hinges on the judicious selection of starting materials and reaction conditions.

Starting Materials:

-

The 2-Aminoaryl Carbonyl Component: To obtain a quinoline-6-carboxylate, the crucial starting material is a 2-aminoaryl aldehyde or ketone bearing a carboxylate group (or a precursor) at the 5-position. A common and readily accessible precursor is ethyl 4-amino-3-formylbenzoate . The ester group is generally preferred over the free carboxylic acid during the synthesis to avoid potential side reactions.

-

The Active Methylene Component: The choice of the active methylene compound dictates the substitution pattern at the 2- and 3-positions of the quinoline ring.

-

Ketones (R-CO-CH₂-R'): Simple ketones like acetone will yield a 2-methylquinoline. The use of unsymmetrical ketones can lead to regioselectivity issues, although modern catalytic systems can often control this.[6]

-

β-Ketoesters (e.g., ethyl acetoacetate): These versatile reagents can lead to the formation of quinolines with a carboxylate group at the 3-position and a methyl group at the 2-position.

-

Acetophenones (Ar-CO-CH₃): These will introduce an aryl group at the 2-position of the quinoline ring, a common motif in many biologically active molecules.

-

Catalyst Selection:

The choice between an acid or a base catalyst can significantly impact the reaction's efficiency and yield.

-

Base Catalysis: Strong bases like potassium hydroxide (KOH) or potassium tert-butoxide are effective, particularly when using ketones as the active methylene component. They work by deprotonating the α-carbon, facilitating the initial aldol condensation.

-

Acid Catalysis: Brønsted acids such as p-toluenesulfonic acid (p-TsOH) and Lewis acids are also widely employed.[4] They activate the carbonyl group of the 2-aminoaryl aldehyde/ketone, making it more susceptible to nucleophilic attack.

-

Modern Catalytic Systems: In recent years, a plethora of more advanced catalytic systems have been developed to improve yields, reduce reaction times, and enhance the greenness of the Friedländer synthesis. These include ionic liquids, solid-supported catalysts, and various nanocatalysts.[9][10][11]

The following table provides a comparative overview of common catalytic systems for the Friedländer synthesis:

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

| Base | KOH, NaOH, KOtBu | Reflux in ethanol or toluene | Inexpensive, readily available | Can promote self-condensation of ketones[6] |

| Acid | p-TsOH, H₂SO₄, HCl | Reflux in various solvents | Effective for a wide range of substrates | Can be harsh, leading to side reactions |

| Lewis Acid | ZnCl₂, FeCl₃, Sc(OTf)₃ | Varies, often milder conditions | High efficiency, can improve regioselectivity | Can be expensive, moisture sensitive |

| Modern | Ionic Liquids, Nanoparticles | Often solvent-free, microwave irradiation | High yields, short reaction times, recyclability | Higher initial cost, catalyst preparation |

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of representative substituted quinoline-6-carboxylates. These have been developed based on established literature procedures and are designed to be robust and reproducible.

Protocol 1: Base-Catalyzed Synthesis of Ethyl 2-Methylquinoline-6-carboxylate

This protocol details a classic base-catalyzed Friedländer condensation.

Workflow Diagram:

Caption: Workflow for the base-catalyzed synthesis.

Materials:

-

Ethyl 4-amino-3-formylbenzoate

-

Acetone

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-amino-3-formylbenzoate (1.0 eq) and potassium hydroxide (2.0 eq) in absolute ethanol.

-

Addition of Ketone: To the stirred solution, add an excess of acetone (5.0 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material (ethyl 4-amino-3-formylbenzoate) indicates the completion of the reaction.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield ethyl 2-methylquinoline-6-carboxylate as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Acid-Catalyzed Synthesis of Ethyl 2-Phenylquinoline-6-carboxylate

This protocol outlines an acid-catalyzed approach, suitable for less reactive ketones like acetophenone.

Workflow Diagram:

Caption: Workflow for the acid-catalyzed synthesis.

Materials:

-

Ethyl 4-amino-3-formylbenzoate

-

Acetophenone

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol for recrystallization

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add ethyl 4-amino-3-formylbenzoate (1.0 eq), acetophenone (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq), and toluene.

-

Reaction: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing for 8-12 hours or until no more water is collected.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution, followed by water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from hot ethanol to obtain pure ethyl 2-phenylquinoline-6-carboxylate.

-

Characterization: Dry the crystals and characterize the product by NMR and mass spectrometry.

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Here are some common issues and their solutions:

-

Low Yields:

-

Cause: Incomplete reaction, side reactions (e.g., self-condensation of the ketone), or degradation of starting materials/products under harsh conditions.[12]

-

Solution:

-

-

Formation of Multiple Products (Regioselectivity Issues):

-

Cause: Use of unsymmetrical ketones can lead to the formation of two constitutional isomers.

-

Solution:

-

-

Difficult Purification:

-

Cause: Formation of closely related byproducts or unreacted starting materials with similar polarities to the product.

-

Solution:

-

Optimize the reaction to minimize byproduct formation.

-

Employ different chromatographic techniques (e.g., reverse-phase chromatography) or recrystallization from various solvent systems.

-

-

Conclusion and Future Directions

The Friedländer synthesis is a powerful and adaptable tool for the construction of substituted quinoline-6-carboxylates. By understanding the underlying mechanism and carefully selecting starting materials and reaction conditions, researchers can efficiently access a wide array of these medicinally important compounds. The protocols and insights provided in this guide serve as a solid foundation for your synthetic endeavors.

The field continues to evolve, with ongoing research focused on the development of even more efficient, selective, and environmentally benign catalytic systems. As our understanding of the biological roles of quinoline-6-carboxylates deepens, the demand for innovative synthetic methodologies will undoubtedly grow, ensuring the continued relevance of the Friedländer synthesis in the landscape of modern drug discovery.

References

-

Wikipedia. (2023, October 29). Friedländer synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

-

Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]

-

Scribd. (n.d.). Friedländer Synthesis: Mechanism. Retrieved from [Link]

-

Ishaq, A., Nawaz, I., et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Retrieved from [Link]

-

Patil, S. A., Patil, R., & Patil, S. A. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(5), 1300-1329. Retrieved from [Link]

-

Cheng, C. C., & Yan, S. J. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

-

Green Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of acetophenone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of ethyl p-aminobenzoate.

-

The Pharma Journal. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. The Pharma Innovation Journal, 11(7), 2912-2924. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]

-

Heliyon. (2019). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Retrieved from [Link]

-

RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

American Chemical Society. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

-

Routledge. (n.d.). Medicinal Chemistry - 2nd Edition. Retrieved from [Link]

-

States Academic Press. (n.d.). Medicinal Chemistry: A Practical Approach. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Different catalytic approaches of Friedländer synthesis of quinolines [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Skraup Synthesis of the Quinoline Core: A Detailed Guide for Researchers

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents. Its presence in natural alkaloids and synthetic pharmaceuticals underscores its significance. The Skraup synthesis, a classic name reaction in organic chemistry, remains a fundamental and powerful method for constructing the quinoline ring system. This guide provides an in-depth exploration of the Skraup synthesis, tailored for researchers, scientists, and professionals in drug development, delving into its core principles, detailed experimental protocols, and applications in the pharmaceutical landscape.

The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in drug discovery. Its unique electronic properties and the ability to functionalize it at various positions make it a versatile template for designing molecules with diverse biological activities. Quinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimalarial, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The development of numerous drugs, such as the antimalarial chloroquine and the anti-asthma medication Singulair, is a testament to the therapeutic potential of this heterocyclic system.[3]

Deconstructing the Skraup Synthesis: A Mechanistic Overview

The Skraup synthesis is a chemical reaction that utilizes an aromatic amine, glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent to produce a quinoline.[4] The archetypal reaction involves heating aniline with these reagents to yield the parent quinoline.[5] While effective, the classic Skraup synthesis is notoriously exothermic and can be difficult to control.[5]

The reaction proceeds through a multi-step mechanism:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[6] This is a crucial initial step that generates the electrophilic partner for the subsequent reaction.

-

Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to the acrolein.[3] This step forms a β-aminopropionaldehyde intermediate.

-

Cyclization and Dehydration: The intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration, to form 1,2-dihydroquinoline.[7]

-

Oxidation: The final step involves the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline.[7] The oxidizing agent, often nitrobenzene, is reduced in the process.[7]

Applications in Drug Discovery and Development

The Skraup synthesis and its modifications have been instrumental in the synthesis of a vast number of quinoline derivatives for pharmacological evaluation. The quinoline core is a key pharmacophore in many clinically used drugs. For instance, the antimalarial drugs chloroquine and mefloquine are quinoline derivatives.[8] The versatility of the Skraup synthesis allows for the preparation of substituted quinolines by using substituted anilines as starting materials, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3] The synthesis of functionalized quinolines is crucial for developing new therapeutic agents targeting a range of diseases, from infections to cancer.[1]

Quantitative Data on Reaction Yields

The yield of the Skraup synthesis is highly dependent on the nature of the substituents on the aniline starting material, the choice of oxidizing agent, and the reaction conditions. The following table summarizes reported yields for the synthesis of various substituted quinolines.

| Substituted Aniline | Product | Oxidizing Agent | Moderator | Yield (%) | Reference |

| Aniline | Quinoline | Nitrobenzene | Ferrous Sulfate | 84-91 | [5] |

| o-Aminophenol | 8-Hydroxyquinoline | - | Ferrous Sulfate | ~100 | [5] |

| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | - | - | Mixture | [5] |

| 6-Nitrocoumarin | 3H-pyrano[3,2-f]quinoline-3-one | - | - | 14 |

Experimental Protocols

A detailed and reliable experimental procedure is essential for reproducible results. The following protocol for the synthesis of quinoline from aniline is adapted from a well-established method published in Organic Syntheses.

Synthesis of Quinoline from Aniline

Safety Precaution: The Skraup reaction is highly exothermic and can become violent if not properly controlled. It is imperative to follow the procedure carefully, use a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The order of reagent addition is critical for safety and reaction control.

Materials:

-

Aniline

-

Glycerol (anhydrous)

-

Concentrated Sulfuric Acid

-

Nitrobenzene

-

Ferrous Sulfate Heptahydrate

-

Sodium Hydroxide solution (40%)

-

Anhydrous Potassium Carbonate

Procedure:

-

Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, and ferrous sulfate heptahydrate. It is crucial to add the reagents in the specified order.